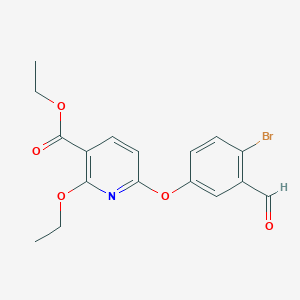

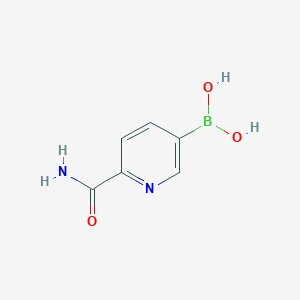

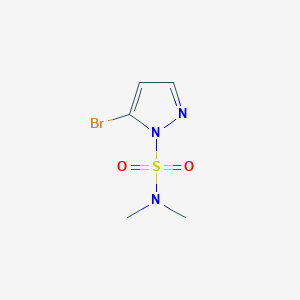

![molecular formula C7H4Cl2O3 B1442280 3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid CAS No. 1173019-34-5](/img/structure/B1442280.png)

3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid

Overview

Description

3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid, also known as 3,6-Dichlorosalicylic acid-(ring-13C6), is a chlorinated derivative of salicylic acid . It has a molecular weight of 212.97 g/mol and an empirical formula of 13C6CH4Cl2O3 . It is often used in research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringOC(=O)[13c]113c[13cH][13cH]13c[13c]1O . This indicates that the molecule contains a benzene ring with two chlorine atoms and a hydroxyl group attached, as well as a carboxyl group . Physical and Chemical Properties Analysis

This compound appears as a powder . It is stable under recommended storage conditions . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found.Scientific Research Applications

Formation and Analysis

- Research has focused on the reduction of similar compounds, like 3,5-dichloro-4-hydroxybenzoic acid, using catalysts such as LiAlH4. This process leads to the formation of unique products like bis(3,5-dichloro-4-hydroxyphenyl)methane, indicating the potential for complex reactions and product formations involving 3,6-dichloro-2-hydroxybenzoic acid (Ritmaleni, Notario, & Yuliatun, 2013).

Catalysis and Synthesis

- A study has explored the synthesis of dicamba ester from 3,6-dichloro-2-hydroxybenzoic acid using MgO as a catalyst. This process includes both esterification and etherification, showing the compound's role in creating key intermediates in chemical synthesis (Gunjan P. Deshmukh & G. Yadav, 2017).

Electrochemical Properties

- Electrochemical studies have been conducted on similar azosalicylic acids, demonstrating the potential for 3,6-dichloro-2-hydroxybenzoic acid to undergo complex redox reactions, which could be significant in various scientific applications (Alf Eriksson & L. Nyholm, 2001).

Environmental Applications

- Research into the mineralization of related herbicides in aqueous media has implications for the environmental fate and treatment of compounds like 3,6-dichloro-2-hydroxybenzoic acid. This includes understanding its degradation pathways and potential environmental impacts (E. Brillas, M. Baños, & J. Garrido, 2003).

Biochemical Studies

- Investigations into the metabolic pathways of related compounds have shed light on potential metabolic products and reactions of 3,6-dichloro-2-hydroxybenzoic acid in biological systems (L. Wiebe, J. Mercer, & A. J. Ryan, 1978).

Agricultural and Plant Research

- Studies on salicylic acid derivatives, similar to 3,6-dichloro-2-hydroxybenzoic acid, have explored their role in inducing plant defenses against pathogens, indicating a potential application in agricultural research and development (F. P. Silverman, P. Petracek, D. Heiman, Christina M Fledderman, & P. Warrior, 2005).

Environmental Chemistry

- Studies on similar chlorinated benzoic acids produced by certain fungal species suggest a role for 3,6-dichloro-2-hydroxybenzoic acid in understanding and potentially harnessing microbial processes in environmental chemistry (Henk J. Swarts, Frank J M Verhagen, James A Field, & Joannes B. P. A. Wijnberg, 1996).

Mechanism of Action

Target of Action

It’s known that this compound is a stable isotope-labeled version of 3,6-dichloro-2-hydroxybenzoic acid .

Mode of Action

It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

It’s known that the non-labeled version of this compound, 3,6-dichloro-2-hydroxybenzoic acid, is an intermediate in the synthesis of dicamba, a herbicide developed to control broadleaf weeds .

Pharmacokinetics

It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Action Environment

It’s known that the non-labeled version of this compound, 3,6-dichloro-2-hydroxybenzoic acid, is used in the environment as a herbicide .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, providing appropriate exhaust ventilation where dust is formed, and not letting the product enter drains .

Biochemical Analysis

Biochemical Properties

3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid plays a significant role in biochemical reactions, particularly in the study of chlorinated aromatic compounds. This compound interacts with various enzymes, including cytochrome P450 enzymes, which are involved in its hydroxylation and subsequent metabolic processes. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function. These interactions are crucial for understanding the compound’s metabolic fate and its potential effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of transcription factors and enzymes involved in oxidative stress responses. These effects can lead to changes in cell proliferation, apoptosis, and other cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as cytochrome P450 enzymes, which are involved in its metabolism. This inhibition can lead to the accumulation of the compound and its metabolites, resulting in altered cellular functions. Additionally, this compound can bind to DNA and proteins, affecting gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially under conditions of high temperature and light exposure. Long-term studies have shown that this compound can have persistent effects on cellular functions, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxicity studies have shown that high doses of this compound can cause adverse effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of chlorinated aromatic compounds. The compound is hydroxylated by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The study of these metabolic pathways is essential for understanding the compound’s pharmacokinetics and potential toxicological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters. Once inside the cells, this compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. These interactions are critical for understanding the compound’s cellular distribution and its potential effects on cellular functions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to particular organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential effects on cellular functions .

Properties

IUPAC Name |

2,5-dichloro-6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIKPQHMWFZFEB-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13C](=[13C]1Cl)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703025 | |

| Record name | 3,6-Dichloro-2-hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-34-5 | |

| Record name | 3,6-Dichloro-2-hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-34-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

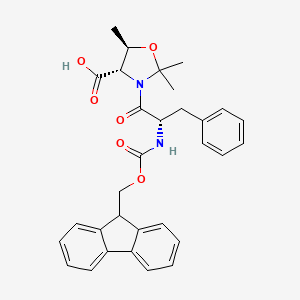

![ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate](/img/structure/B1442207.png)

![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1442213.png)

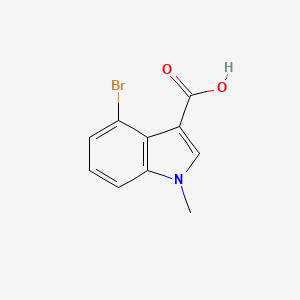

![Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1442219.png)